N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential pharmacological applications. Its structural composition includes a cyclopropanecarboxamide moiety linked to a piperidine ring, which can influence its biological activity.
This compound is classified as an amide due to the presence of the amide functional group. It is derived from cyclopropanecarboxylic acid and 4-methylpiperidine. The synthesis and characterization of N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide have been explored in various chemical research studies, highlighting its relevance in drug development and biological research.
The synthesis of N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide typically involves several key steps:
The molecular structure of N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide can be represented by its molecular formula .
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 198.28 g/mol |
IUPAC Name | N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide |
InChI | InChI=1S/C11H18N2O/c1-8-5-6-10(12)9(7-8)13/h5-7,10H,1-4,12H2,(H,13) |
InChI Key | ZYQWQGZCPOGZED-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(CN(C1)CC2=CC=C(C=C2))NC(=O)C3CC3 |
This structure indicates that the compound contains a cyclopropane ring fused with an amide group, contributing to its unique chemical properties.
N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific biological targets such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways. For example:
Research into its mechanism of action continues to reveal insights into its potential therapeutic applications.
N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications in medicinal chemistry and pharmacology.
N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide has several applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3